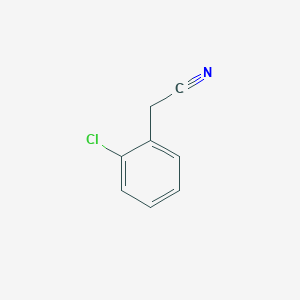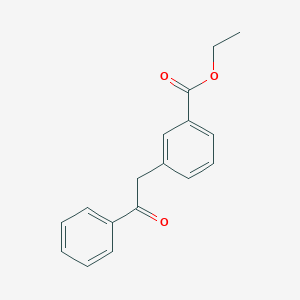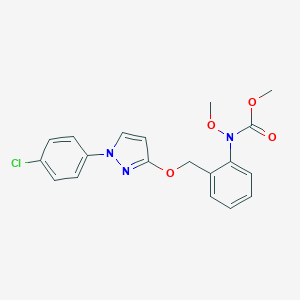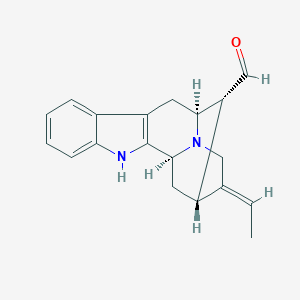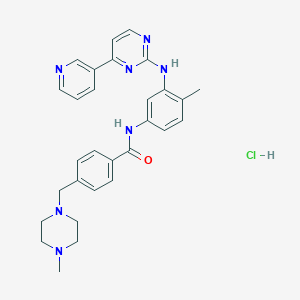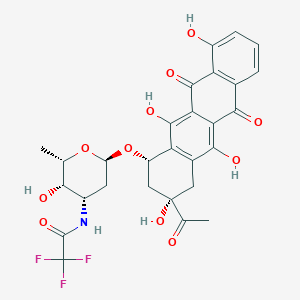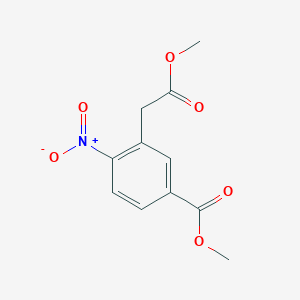![molecular formula C12H16ClN B128516 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride CAS No. 77062-78-3](/img/structure/B128516.png)
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is a bicyclic compound featuring a unique azabicyclo structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride typically involves a multi-step process. One common method includes the cycloaddition of appropriate precursors under photochemical conditions. For instance, a [2 + 2] cycloaddition reaction can be employed to form the bicyclic core structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, light source, and reaction time during the cycloaddition process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure or reduce any present double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized bicyclic compounds .
Applications De Recherche Scientifique
1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new chemical spaces.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in their substitution patterns and functional groups.
1-Azabicyclo[3.1.0]hexane Derivatives: These compounds have the same core structure but may have different substituents or functional groups attached.
Uniqueness: 1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-4-2-3-5-11(9)12-6-10(12)7-13-8-12;/h2-5,10,13H,6-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWCXNYIKOAZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C23CC2CNC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
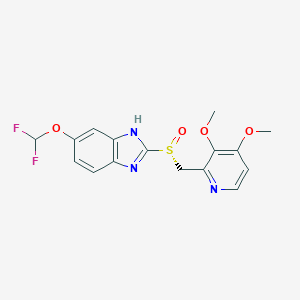
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)


